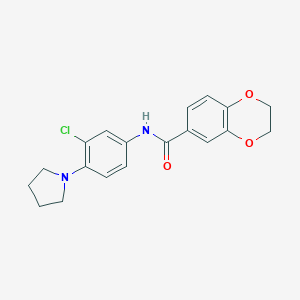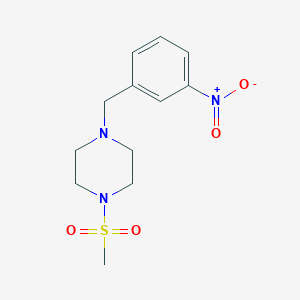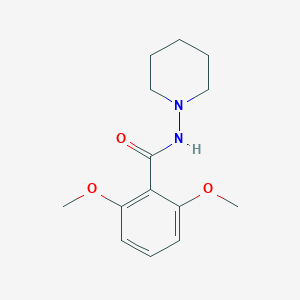
N-(6-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a small molecule that belongs to the family of benzothiazole derivatives.
Mechanism of Action
The exact mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory, antioxidant, and anticancer effects by modulating various signaling pathways and cellular processes. It has been found to inhibit the activity of certain enzymes and transcription factors that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(6-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide in lab experiments is its versatility. It can be used in various assays and experiments to study its effects on different cellular processes and signaling pathways. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(6-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of its potential use as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various areas such as inflammation, cancer, and neurodegenerative diseases.
Synthesis Methods
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide involves the reaction of 6-methoxy-2-aminobenzothiazole with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain a pure compound.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been extensively studied for its potential applications in various scientific research areas. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for imaging applications.
properties
Molecular Formula |
C17H16N2O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C17H16N2O2S/c1-10-6-11(2)8-12(7-10)16(20)19-17-18-14-5-4-13(21-3)9-15(14)22-17/h4-9H,1-3H3,(H,18,19,20) |
InChI Key |
ZJSNNXSOORUXJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)
![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)

![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246076.png)

